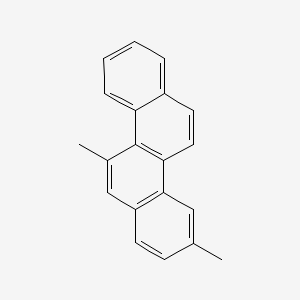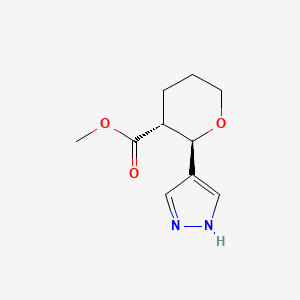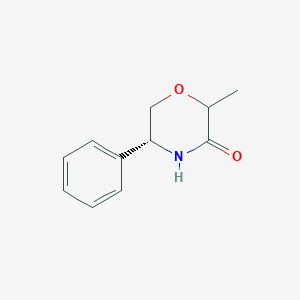![molecular formula C13H9F3N2O3 B11716002 Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate CAS No. 2006277-05-8](/img/structure/B11716002.png)
Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(トリフルオロメトキシ)フェニル]ピリミジン-4-カルボン酸メチルは、分子式C13H9F3N2O3、分子量298.22 g/molの化学化合物です . この化合物は、ピリミジン環に結合したフェニル環にトリフルオロメトキシ基が付加されているのが特徴です。さらに、カルボン酸エステル基も持っています。この化合物は、その独特な化学的性質により、様々な科学研究に応用されています。
製造方法
合成経路と反応条件
2-[4-(トリフルオロメトキシ)フェニル]ピリミジン-4-カルボン酸メチルの合成は、通常、鈴木-宮浦カップリング反応を用います。 この反応は、その穏和な条件と官能基への許容性の高さで知られています . 一般的な手順としては、パラジウム触媒と塩基の存在下で、ボロン酸誘導体とハロゲン化ピリミジンを反応させることが挙げられます。反応は通常、エタノールやトルエンなどの有機溶媒中で、高温で行われます。
工業生産方法
この化合物の工業生産方法は、あまり文書化されていません。 反応条件の最適化、連続フロー反応器の使用、結晶化やクロマトグラフィーなどの精製技術といった、大規模有機合成の原理が、高収率と高純度を達成するために用いられている可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure includes the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as ethanol or toluene at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely employed to ensure high yield and purity.
化学反応の分析
反応の種類
2-[4-(トリフルオロメトキシ)フェニル]ピリミジン-4-カルボン酸メチルは、以下の様な様々な化学反応を起こします。
置換反応: トリフルオロメトキシ基は、求核性芳香族置換反応に関与することができます。
酸化と還元: ピリミジン環は、特定の条件下で酸化および還元反応を起こすことができます。
カップリング反応: この化合物は、さらにカップリング反応を起こして、より複雑な分子を形成することができます。
一般的な試薬と条件
パラジウム触媒: カップリング反応に使用されます。
塩基: 炭酸カリウムや水酸化ナトリウムなど、中間体を脱プロトン化するのに使用されます。
溶媒: エタノール、トルエン、またはジメチルホルムアミド (DMF) などの有機溶媒。
主な生成物
これらの反応によって形成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、カップリング反応によってビアリール化合物を生成することができ、置換反応によってフェニル環に様々な官能基を導入することができます。
科学的研究の応用
2-[4-(トリフルオロメトキシ)フェニル]ピリミジン-4-カルボン酸メチルは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 神経保護作用と抗神経炎症作用の可能性について研究されています.
医学: 抗ウイルス活性、抗がん活性、抗酸化活性、抗菌活性について調査されています.
産業: 新素材や医薬品の開発に利用されています。
作用機序
2-[4-(トリフルオロメトキシ)フェニル]ピリミジン-4-カルボン酸メチルの作用機序には、特定の分子標的と経路との相互作用が含まれます。 例えば、NF-kB炎症性経路を阻害し、小胞体ストレスマーカーの発現を抑制することが示されています . これらの作用は、神経保護作用と抗炎症作用に寄与しています。
類似化合物の比較
類似化合物
独自性
2-[4-(トリフルオロメトキシ)フェニル]ピリミジン-4-カルボン酸メチルは、トリフルオロメトキシ基の存在により、独特の電子特性と立体特性を有しています。これは、特定の生物活性を有する薬剤の開発において、特に医薬品化学で有用です。
類似化合物との比較
Similar Compounds
Uniqueness
Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the development of drugs with specific biological activities.
特性
CAS番号 |
2006277-05-8 |
|---|---|
分子式 |
C13H9F3N2O3 |
分子量 |
298.22 g/mol |
IUPAC名 |
methyl 2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H9F3N2O3/c1-20-12(19)10-6-7-17-11(18-10)8-2-4-9(5-3-8)21-13(14,15)16/h2-7H,1H3 |
InChIキー |
SDJZACFSBZHDGZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=NC=C1)C2=CC=C(C=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Phenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11715921.png)

![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)
![2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)



![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)
![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)

